molecular formula C6H11FO B12981418 (2-(Fluoromethyl)cyclobutyl)methanol

(2-(Fluoromethyl)cyclobutyl)methanol

Cat. No.: B12981418
M. Wt: 118.15 g/mol
InChI Key: ZBYOLQGMDNFFIT-UHFFFAOYSA-N
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Description

(2-(Fluoromethyl)cyclobutyl)methanol: is a chemical compound with the molecular formula C6H11FO. It is a cyclobutyl derivative where a fluoromethyl group is attached to the second carbon of the cyclobutane ring, and a methanol group is attached to the first carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(Fluoromethyl)cyclobutyl)methanol typically involves the fluoromethylation of cyclobutylmethanol. One common method is the reaction of cyclobutylmethanol with a fluoromethylating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluoromethylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: (2-(Fluoromethyl)cyclobutyl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride.

    Substitution: The fluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Sodium azide (NaN3), Potassium cyanide (KCN)

Major Products Formed:

Scientific Research Applications

(2-(Fluoromethyl)cyclobutyl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-(Fluoromethyl)cyclobutyl)methanol involves its interaction with specific molecular targets and pathways. The fluoromethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes and receptors. The cyclobutyl ring provides structural rigidity, enhancing the compound’s stability and specificity in biochemical reactions .

Comparison with Similar Compounds

    Cyclobutylmethanol: Lacks the fluoromethyl group, resulting in different chemical reactivity and biological activity.

    (2-(Chloromethyl)cyclobutyl)methanol: Similar structure but with a chloromethyl group instead of a fluoromethyl group, leading to different chemical properties and reactivity.

    (2-(Bromomethyl)cyclobutyl)methanol:

Uniqueness: (2-(Fluoromethyl)cyclobutyl)methanol is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and biological properties. The fluorine atom’s high electronegativity and small size influence the compound’s reactivity, stability, and interactions with biological targets, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C6H11FO

Molecular Weight

118.15 g/mol

IUPAC Name

[2-(fluoromethyl)cyclobutyl]methanol

InChI

InChI=1S/C6H11FO/c7-3-5-1-2-6(5)4-8/h5-6,8H,1-4H2

InChI Key

ZBYOLQGMDNFFIT-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1CO)CF

Origin of Product

United States

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